

VTP50469 Fumarate: Application Notes and Protocols for Cell Culture

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Compound of Interest

Compound Name: VTP50469 fumarate

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Abstract

VTP50469 fumarate is a potent and highly selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, demonstrating significant anti-leukemic activity.^{[1][2][3][4]} This document provides detailed application notes and experimental protocols for the use of **VTP50469 fumarate** in cell culture-based research, targeting leukemia cell lines with MLL rearrangements (MLL-r) or NPM1 mutations. The provided methodologies are intended to guide researchers in studying the effects of **VTP50469 fumarate** on cell proliferation, differentiation, apoptosis, and gene expression.

Mechanism of Action

VTP50469 is an orally active inhibitor of the Menin-MLL interaction with a high affinity, exhibiting a K_i of 104 pM.^{[1][2]} The interaction between Menin and MLL fusion proteins is a critical driver for the leukemogenic gene expression program in MLL-rearranged and NPM1-mutant acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).^{[5][6]} By disrupting this interaction, VTP50469 displaces Menin from chromatin, leading to a reduction in the chromatin occupancy of MLL fusion proteins at specific gene loci.^{[2][7]} This results in the downregulation of MLL fusion target genes, which in turn induces differentiation and apoptosis in susceptible leukemia cell lines.^{[1][2][7]}

Data Presentation

In Vitro Efficacy of VTP50469 Fumarate

The following table summarizes the half-maximal inhibitory concentrations (IC50) of VTP50469 in various MLL-rearranged leukemia cell lines.

Cell Line	Type of Leukemia	IC50 (nM)
MOLM13	MLL-AF9 AML	13[1][3]
MV4;11	MLL-AF4 AML	17[1][3]
ML2	MLL-AF6 AML	16[1][3]
NOMO1	MLL-AF9 AML	30[1][3]
THP1	MLL-AF9 AML	37[1][3]
EOL1	MLL-r Eosinophilic Leukemia	20[1][3]
RS4;11	MLL-AF4 ALL	25[1][3]
KOPN8	MLL-AF4 ALL	15[1][3]
SEMK2	MLL-AF4 ALL	27[1][3]
HB11;19	MLL-r B-ALL	36[1][3]

Experimental Protocols

Preparation of VTP50469 Fumarate Stock Solution

Materials:

- **VTP50469 fumarate** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile, nuclease-free microcentrifuge tubes

Protocol:

- Allow the **VTP50469 fumarate** powder to equilibrate to room temperature before opening.
- Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the **VTP50469 fumarate** powder in DMSO.
- Ensure complete dissolution by vortexing and, if necessary, brief sonication.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to one month or at -80°C for up to six months.^[1]

Cell Culture and Treatment with VTP50469 Fumarate

Materials:

- MLL-rearranged or NPM1-mutant leukemia cell lines (e.g., MOLM13, MV4;11, RS4;11)
- Appropriate cell culture medium (e.g., RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
- Cell culture flasks or plates
- **VTP50469 fumarate** stock solution
- Vehicle control (DMSO)

Protocol:

- Culture the selected leukemia cell lines according to standard cell culture protocols in a humidified incubator at 37°C with 5% CO₂.
- Seed the cells at an appropriate density in cell culture plates or flasks.
- Prepare working solutions of **VTP50469 fumarate** by diluting the stock solution in fresh culture medium to the desired final concentrations (e.g., in the range of 10 nM to 1 µM). A typical concentration used in studies is 330 nM.^{[2][4]}

- Prepare a vehicle control with the same final concentration of DMSO as the highest **VTP50469 fumarate** concentration used.
- Add the **VTP50469 fumarate** working solutions or the vehicle control to the cells.
- Incubate the cells for the desired period (e.g., 2 to 7 days), depending on the experimental endpoint.^{[2][4]}

Assessment of Cell Viability and Proliferation

Materials:

- Treated and control cells
- Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Luminometer or microplate reader

Protocol:

- After the treatment period, equilibrate the cell culture plates to room temperature.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Mix the contents by orbital shaking for a few minutes to induce cell lysis.
- Measure the luminescent signal using a luminometer or microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.
- Determine the IC₅₀ value by plotting cell viability against the logarithm of **VTP50469 fumarate** concentration and fitting the data to a dose-response curve.

Analysis of Apoptosis and Differentiation

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):

- Harvest the treated and control cells.

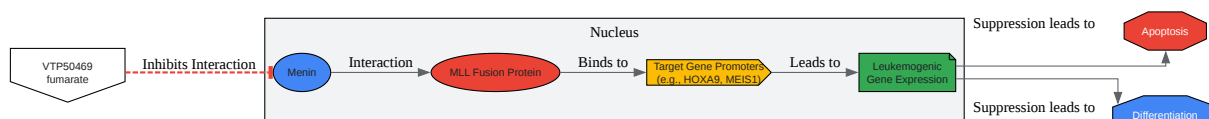
- Wash the cells with cold Phosphate Buffered Saline (PBS).
- Resuspend the cells in Annexin V binding buffer.
- Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.
- Incubate in the dark at room temperature.
- Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. MLL-rearranged B-cell ALL cell lines have been shown to undergo apoptosis in a dose-dependent manner in response to VTP50469.[1][7]

Differentiation Assay (e.g., CD11b Staining for AML):

- Harvest the treated and control AML cells.
- Wash the cells with a suitable buffer (e.g., PBS with 2% FBS).
- Incubate the cells with a fluorescently labeled anti-CD11b antibody.
- Wash the cells to remove unbound antibody.
- Analyze the cells by flow cytometry to quantify the percentage of CD11b-positive cells, which is a marker of myeloid differentiation. MLL-rearranged AML cell lines have been observed to undergo dose-dependent differentiation starting at 4-6 days of exposure to VTP50469.[1][7]

Visualizations

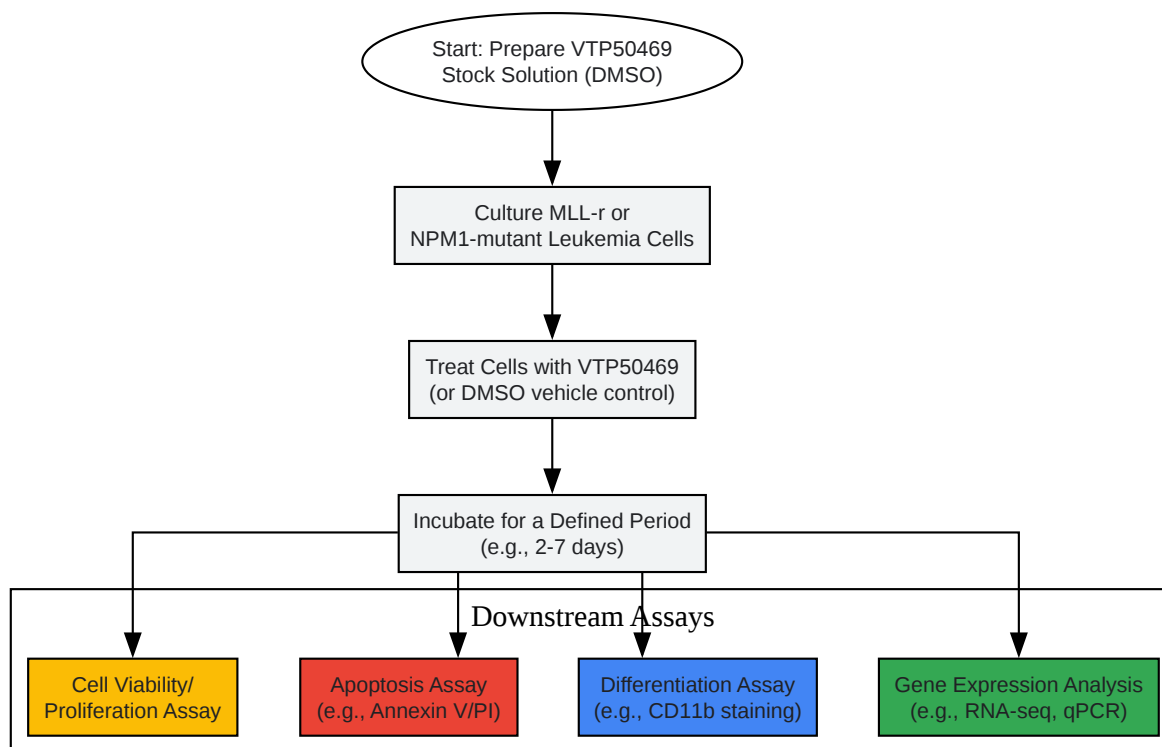
Signaling Pathway of VTP50469 Fumarate



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Caption: **VTP50469 fumarate** disrupts the Menin-MLL fusion protein interaction.

Experimental Workflow for VTP50469 Fumarate Cell-Based Assays



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Caption: Workflow for in vitro evaluation of **VTP50469 fumarate**.

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